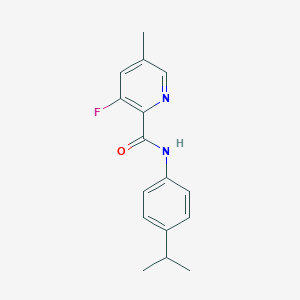

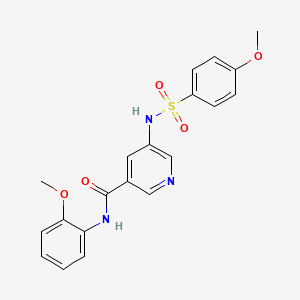

2-Methoxy-5-nitrobenzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Chemical Properties and Synthesis

Hydrolysis and Reaction Paths : The hydrolysis of 2-methoxy-1-methylbenzimidazole and its 5-nitro-derivative, closely related to 2-Methoxy-5-nitrobenzohydrazide, varies with medium acidity. This indicates multiple reaction paths, crucial for understanding its chemical behavior and applications in synthesis (Dembech, Ricci, Seconi, & Vivarelli, 1973).

Synthesis and Crystal Structure : Synthesis of compounds like N'-(2-Methoxybenzylidene)-2-nitrobenzohydrazide involves equimolar reactions and offers insights into crystal structures, fundamental for material science and pharmaceuticals (Xiao & Wei, 2009).

Derivative Synthesis : Compounds like 10-methoxy-4.8-dinitro-6H-benzo[2,3-c]chromen-6-one, synthesized from Methoxy-5-nitrobenzaldehyde, show the potential of 2-Methoxy-5-nitrobenzohydrazide derivatives in creating diverse bioactive molecules (Havaldar, Bhise, & Burudkar, 2004).

Pharmacological and Biological Studies

Xanthine Oxidase Inhibitory Activity : Derivatives like (E)-N'-(4-hydroxy-3-methoxybenzylidene)-4-nitrobenzohydrazide show significant xanthine oxidase inhibitory activities, important for developing treatments for diseases like gout (Han, Guo, & Xue, 2022).

Potential in Antimicrobial and Antioxidant Applications : Studies show that derivatives like (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone exhibit notable antimicrobial and antioxidant properties, critical for developing new therapeutic agents (Rashmi, Kumara, Sandeep, Nagendrappa, Sowmya, & Ganapathy, 2014).

Industrial and Material Science Applications

Functional Polymers : Research into compounds like 5-methoxy-2H-benzotriazol-2-yl mono- or disubstituted resorcinols, related to 2-Methoxy-5-nitrobenzohydrazide, is crucial for developing new functional polymers with various industrial applications (Xi, Basset, & Vogl, 1984).

Protein Reagents and Sensitivity Studies : 2-Methoxy-5-nitrobenzyl bromide, a derivative, serves as an environmentally sensitive protein reagent. Its properties enable the examination of enzymes during substrate interactions, valuable in biochemical research (Horton, Kelly, & Koshland, 1965).

Safety And Hazards

properties

IUPAC Name |

2-methoxy-5-nitrobenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4/c1-15-7-3-2-5(11(13)14)4-6(7)8(12)10-9/h2-4H,9H2,1H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMVPILCLKGGZSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-5-nitrobenzohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-Fluorophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2366501.png)

![{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanamine](/img/structure/B2366502.png)

![3-Bromo-1-iodoimidazo[1,5-a]pyridine](/img/structure/B2366503.png)

![(2E)-2-[3-(5-methylfuran-2-yl)propylidene]hydrazinecarbothioamide](/img/structure/B2366509.png)

![N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2366517.png)

![2-[(4-Bromo-2-formylphenoxy)methyl]indolizine-1-carbonitrile](/img/structure/B2366518.png)